7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
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Overview
Description
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C22H13FN2O3S This compound is characterized by its unique structure, which includes a fluorophenyl group, a thieno[2,3-d]pyrimidine moiety, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and chromen-2-one analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is a synthetic derivative that combines features of thieno[2,3-d]pyrimidine and coumarin structures. This unique combination suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. Recent studies have focused on its synthesis and evaluation of biological properties, particularly its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
- Formation of Thieno[2,3-d]pyrimidine Derivative : This is achieved through cyclization reactions involving phenylhydrazine derivatives and appropriate substrates.
- Coupling Reaction : The thieno[2,3-d]pyrimidine is then coupled with a coumarin moiety to yield the final product.
The molecular formula for the compound is C19H16FN3O3S, with a molecular weight of approximately 373.41 g/mol.
Antitumor Activity
Recent studies have demonstrated that compounds derived from thieno[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with a 4-fluorophenyl group were noted for their enhanced activity against VEGFR-2, which is critical in tumor angiogenesis .
Cell Line | IC50 Value (µM) | Reference Compound |
---|---|---|
MCF-7 | 0.66 | Sorafenib (0.19) |
MDA-MB-231 | 0.75 | Doxorubicin (23.31) |
The mechanism by which this compound exerts its biological effects is believed to involve:
- VEGFR Inhibition : The compound effectively inhibits the VEGFR signaling pathway, which plays a crucial role in tumor growth and metastasis.
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, further contributing to their antitumor potential .
Anti-inflammatory and Antimicrobial Activity
In addition to antitumor properties, thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammatory markers in vitro.
- Antimicrobial Activity : Preliminary studies suggest that these compounds may possess antimicrobial properties against various pathogens.
Case Studies
- Study on Breast Cancer Cell Lines : A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the substituent groups significantly affected their antiproliferative activities .
- VEGFR Targeting Study : In a comparative analysis with established VEGFR inhibitors like sunitinib, the compound demonstrated superior selectivity and potency against breast cancer cell lines while maintaining lower toxicity in non-tumorigenic cells .
Properties
IUPAC Name |
7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOBTVAGIQKLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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